molecular formula C18H26N2O5S B052073 Furathiocarb CAS No. 65907-30-4

Furathiocarb

Cat. No. B052073
CAS RN: 65907-30-4
M. Wt: 382.5 g/mol
InChI Key: HAWJXYBZNNRMNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of furans, which are related to Furathiocarb, shows advancements in methodologies through various catalytic processes. For example, a protocol for the synthesis of furans via Rh(III)-catalyzed vinyl C-H activation from acrylic acids and α-diazocarbonyl compounds has been developed, highlighting broad functional group tolerance and moderate to good yields without the need for copper or silver salts as additives (Hong et al., 2022). Additionally, organocatalytic methods have been utilized for synthesizing highly substituted furfuryl alcohols and amines, indicating the versatility of furans as synthons in organic chemistry (Clark et al., 2012).

Molecular Structure Analysis

While specific molecular structure analyses of Furathiocarb are not provided in the available literature, studies on furan derivatives emphasize the importance of molecular design in achieving desired chemical properties and reactivities. For instance, the regioselective synthesis of multisubstituted furans through metalloradical cyclization offers insights into the structural aspects that influence the chemical behavior of furan compounds (Cui et al., 2012).

Chemical Reactions and Properties

The pharmacokinetics of Furathiocarb in biological systems have been studied, demonstrating its conversion into metabolites like carbofuran and 3-hydroxycarbofuran in rats (Liu et al., 2002). These findings are crucial for understanding the chemical reactions Furathiocarb undergoes in vivo and its potential environmental and biological impacts.

Physical Properties Analysis

Although direct information on the physical properties of Furathiocarb is scarce, the physical properties of furan derivatives, such as solubility, boiling and melting points, and stability, are critical for their application in various fields, including materials science and pharmaceuticals. Research on furan synthesis and its derivatives can provide analogous insights into the physical characteristics that might be expected for Furathiocarb.

Chemical Properties Analysis

The chemical properties of Furathiocarb, particularly its reactivity and interactions with biological systems, are reflected in its metabolism and the pharmacokinetics observed in animal studies. The conversion of Furathiocarb to carbofuran and its metabolites indicates its reactive nature and potential for bioaccumulation, which are essential considerations for its use and environmental impact (Liu et al., 2002).

Scientific Research Applications

  • Insecticide Efficacy : Furathiocarb is compared with other insecticides like imidacloprid for controlling pests such as the black maize beetle in maize. Studies have shown its systemic insecticidal action, although it may be less effective than alternatives like imidacloprid due to the absence of an antifeedant action (Drinkwater & Groenewald, 1994).

  • Pharmacokinetics and Metabolism : Research on rats has investigated the dermal pharmacokinetics of furathiocarb, studying its metabolites and their excretion patterns. This research provides insights into how furathiocarb is processed in biological systems (Liu et al., 2002).

  • Toxicology : Studies have documented acute fatal poisoning cases due to furathiocarb ingestion, highlighting its toxicological impact and the levels at which it becomes fatal (Lee et al., 1999).

  • Genotoxicity : Furathiocarb's genotoxic effects have been evaluated in vivo using mouse bone marrow and yeast strains. These studies suggest potential cytogenetic activity of furathiocarb (Stehrer-Schmid & Wolf, 1995).

  • Dermal Penetration : Research has also focused on understanding the rate at which furathiocarb penetrates the skin, which is crucial for assessing exposure risks during its use as a pesticide (Liu & Kim, 2003).

  • Comparative Studies in Agriculture : Its efficacy compared to other insecticides like pyrethroid for controlling pests on crops like guar has been studied. These studies provide valuable information for agricultural applications (Mohy-ud-Din et al., 2009).

  • Human Exposure and Risk Assessment : The risk of human exposure, especially in occupational settings like cucumber harvesting, has been assessed. Such studies are essential for developing safety protocols (Byoun et al., 2005).

  • Environmental Impact and Soil Degradation : The biodegradation of furathiocarb in soil, particularly following soil pretreatment with pesticides, has been studied to understand its environmental impact (Hendry & Richardson, 1988).

  • Allergic Reactions : There's research into allergic reactions induced by exposure to pesticides like furathiocarb, which is crucial for understanding its health implications (Fukuyama et al., 2009).

Safety And Hazards

Furathiocarb is highly flammable and toxic if swallowed, in contact with skin, or if inhaled . It may damage fertility or the unborn child and causes damage to organs .

Future Directions

Our findings on metabolic profiling and in vitro - in vivo extrapolations are helpful for the interpretation of toxicological findings and chemical risk assessment of furathiocarb . The carbofuran metabolic pathway was more rapid than the oxidation pathway in all species . Quantitative interspecies differences observed in metabolite formations and kinetics .

properties

IUPAC Name

(2,2-dimethyl-3H-1-benzofuran-7-yl) N-[butoxycarbonyl(methyl)amino]sulfanyl-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H26N2O5S/c1-6-7-11-23-16(21)19(4)26-20(5)17(22)24-14-10-8-9-13-12-18(2,3)25-15(13)14/h8-10H,6-7,11-12H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAWJXYBZNNRMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)N(C)SN(C)C(=O)OC1=CC=CC2=C1OC(C2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3052725
Record name Furathiocarb
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Molecular Weight

382.5 g/mol
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Physical Description

Yellow viscous liquid; [HSDB] Light beige solid; [MSDSonline]
Record name Furathiocarb
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Boiling Point

160 °C at 0.01 mm Hg
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Solubility

Readily miscible with most common organic solvents, including acetone, methanol, isopropanol, hexane, and toluene., In water, 11 mg/l @ 25 °C
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Density

1.148 (20 °C)
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Vapor Pressure

0.00000003 [mmHg], 3.9X10-3 mPa (2.9X10-8 mm Hg) @ 25 °C
Record name Furathiocarb
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate pesticides/
Record name FURATHIOCARB
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Product Name

Furathiocarb

Color/Form

Yellow, viscous liquid.

CAS RN

65907-30-4
Record name Furathiocarb
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Record name Furathiocarb [BSI:ISO]
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Record name Furathiocarb
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Record name 2,3-dihydro-2,2-dimethyl-7-benzofuryl 2,4-dimethyl-6-oxa-5-oxo-3-thia-2,4-diazadecanoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,680
Citations
YD Lee, JH Choi - Korean Journal of Environmental Agriculture, 1995 - koreascience.kr
Three aminothio derivatives of carbofuran including carbosulfan, furathiocarb and benfuracarb were subjected to the degradation study in soils to investigate how fast and efficiently …
Number of citations: 4 koreascience.kr
KH Liu, JH Kim - Archives of toxicology, 2003 - Springer
In this study, the dermal penetration rate of carbofuran, carbosulfan, and furathiocarb has been measured with rat abdominal skin using the static diffusion cell. The technical grades of …
Number of citations: 26 link.springer.com
KH Liu, HJ Sung, HK Lee, BH Song… - Pest Management …, 2002 - Wiley Online Library
… kinetic information was reported on furathiocarb absorbed through skin, … furathiocarb were investigated in vivo with male rats after dermal treatment to elucidate the fate of furathiocarb …
Number of citations: 12 onlinelibrary.wiley.com
KM Hendry, CJ Richardson - Environmental Toxicology and …, 1988 - Wiley Online Library
… Soil pretreated with a field application level of carbofuran or furathiocarb also rapidly hydrolyzed the same level of furathiocarb, but furathiocarb is probably converted into carbofuran …
Number of citations: 33 setac.onlinelibrary.wiley.com
J Rouchaud, F Gustin, F van de Steene… - Toxicological & …, 1990 - Taylor & Francis
… Carbosulfan, furathiocarb and carbofuran were absorbed from soil by the plant with similar … or furathiocarb treated fields, the concentrations of carbosulfan or furathiocarb were similar to …
Number of citations: 10 www.tandfonline.com
J Rouchaud, F Gustin, F van de Steene… - Toxicological & …, 1991 - Taylor & Francis
… systemic insecticides carbofuran, carbosulfan and furathiocarb; the weights per plant of … + furathiocarb in the fields treated respectively with either carbofuran, carbosulfan, or furathiocarb…
Number of citations: 10 www.tandfonline.com
European Food Safety Authority - EFSA Journal, 2014 - Wiley Online Library
… As the active substance furathiocarb has not been supported in the … of furathiocarb was available from public literature. Following application, carbosulfan, benfuracarb and furathiocarb …
Number of citations: 1 efsa.onlinelibrary.wiley.com
KH Liu, JY Byoun, HJ Sung, HK Lee, K Kim, HS Lee… - Chromatographia, 2001 - Springer
A new method to determine simultaneously the amount of furathiocarb and metabolites: carbofuran, 3-hydroxycarbofuran, and 3-ketocarbofuran in biological tissues such as liver and …
Number of citations: 20 link.springer.com
TW Drinkwater, LH Groenewald - Crop Protection, 1994 - Elsevier
The efficacy of imidacloprid (a nitromethylene) and furathiocarb (a carbamate) as seed dressing insecticides for control of the black maize beetle adults, Heteronychus arator, in maize …
Number of citations: 21 www.sciencedirect.com
K Abass, P Reponen, WF Alsanie, A Rautio… - Toxicology Reports, 2022 - Elsevier
Furathiocarb is a carbamate insecticide found in marine ecosystems as well as river water and sediments. The aim of this study was to characterize species differences in the in vitro …
Number of citations: 8 www.sciencedirect.com

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